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Sodiumdehydroacetatemonohydrate

Antifungal efficacy MIC Aspergillus flavus

Traditional preservatives (benzoate, sorbate) lose efficacy above pH 5.4 and degrade during thermal processing. Sodium dehydroacetate monohydrate retains activity to near-neutral pH (pKa ~5.36), withstands 120°C/2h, and requires 1/5-1/10 the concentration of sodium benzoate. • 4× lower MIC vs A. flavus (16 vs 64 mg/mL) vs sodium benzoate • Survives baking/retorting where benzoate sublimes • Effective pH 3-7; ideal for neutral-pH beverages, dairy, compound seasonings

Molecular Formula C8H9NaO5
Molecular Weight 208.14 g/mol
Cat. No. B8022836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiumdehydroacetatemonohydrate
Molecular FormulaC8H9NaO5
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C(=O)C)[O-].O.[Na+]
InChIInChI=1S/C8H8O4.Na.H2O/c1-4-3-6(10)7(5(2)9)8(11)12-4;;/h3,10H,1-2H3;;1H2/q;+1;/p-1
InChIKeyXBTXRILZQWUAPE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Dehydroacetate Monohydrate: Physicochemical Identity and Preservative Class Positioning for Procurement


Sodium dehydroacetate monohydrate (CAS 64039-28-7; molecular formula C₈H₇NaO₄·H₂O; MW 208.15 g/mol) is the crystalline monohydrate sodium salt of dehydroacetic acid, a heterocyclic pyrone-derivative broad-spectrum preservative. It appears as a white to off-white crystalline powder, freely soluble in water (approximately 33 g/100 mL at 25°C), propylene glycol, and glycerol, and exhibits a pKa of approximately 5.36 at 20°C . It belongs to the organic acid salt preservative class alongside sodium benzoate, potassium sorbate, and calcium propionate, but is distinguished by its broader pH activity range (effective from acidic through near-neutral conditions), superior thermal stability (aqueous solutions remain stable at 120°C for 2 hours), and higher per-gram antimicrobial potency [1].

Why Sodium Dehydroacetate Monohydrate Cannot Be Simply Swapped with Sodium Benzoate or Potassium Sorbate


Preservatives within the organic acid salt class exhibit fundamentally different pH-activity profiles, thermal degradation thresholds, and antimicrobial spectra that preclude simple molar or mass-based substitution. Sodium benzoate (pKa 4.2) and potassium sorbate (pKa 4.76) require acidic environments (pH <5) to maintain sufficient undissociated acid concentrations for membrane penetration; their efficacy collapses above pH 5.4. Sodium dehydroacetate monohydrate (pKa ~5.36) retains antimicrobial activity in both acidic and near-neutral to slightly alkaline conditions because its undissociated acid fraction remains meaningful across a wider pH window [1]. Furthermore, sodium benzoate sublimes at approximately 100°C and can be lost via steam volatilization during thermal processing, whereas sodium dehydroacetate monohydrate withstands 120°C for 2 hours without degradation — a critical differentiator for baked, retorted, and pasteurized products [2]. The effective use concentration of sodium dehydroacetate is reported as 1/5 to 1/10 that of sodium benzoate for equivalent preservative effect, meaning direct concentration-for-concentration substitution without reformulation will result in either under-preservation or over-addition [2].

Sodium Dehydroacetate Monohydrate: Quantified Differential Performance Evidence Against Comparator Preservatives


4-Fold Lower Minimum Inhibitory Concentration Against Aspergillus flavus Compared to Sodium Benzoate and Potassium Sorbate

In a standardized in vitro broth microdilution assay against Aspergillus flavus isolated from corn, sodium dehydroacetate exhibited a minimum inhibitory concentration (MIC) of 16 mg/mL, compared to 64 mg/mL for both sodium benzoate and potassium sorbate, representing a 4-fold potency advantage [1]. Complete growth inhibition (no absorbance increase at 620 nm after 72 h) was achieved at 16 mg/mL for sodium dehydroacetate, whereas sodium benzoate and potassium sorbate each required 64 mg/mL to achieve the same endpoint [1].

Antifungal efficacy MIC Aspergillus flavus Feed preservative Mycotoxin control

12–20 Percentage-Point Higher Inhibition Rate Against Escherichia coli at Equal Mass Concentration

At an equal mass concentration of 4 g/kg, sodium dehydroacetate achieved a 78.03% ± 1.89% inhibition rate against Escherichia coli, compared to 66.39% ± 2.51% for sodium benzoate and 58.2% ± 0.58% for potassium sorbate [1]. The rank order of antibacterial potency was: potassium cinnamate > sodium dehydroacetate > potassium sorbate > sodium benzoate [1].

Antibacterial efficacy Escherichia coli Food preservative Inhibition rate Gram-negative bacteria

4-Fold Lower Critical Growth Concentration Against Staphylococcus aureus in Baked Cake Matrix

In cake matrix studies using modified Gompertz and Logistic predictive models (r² > 0.98), the critical growth concentration of sodium dehydroacetate against Staphylococcus aureus was 1 mg/mL, compared to 2.4 mg/mL for natamycin and 4 mg/mL for potassium sorbate [1]. This represents a 4-fold potency advantage over potassium sorbate in a real food matrix rather than a simplified broth system [1].

Staphylococcus aureus Bakery preservation Critical growth concentration Food safety Gram-positive bacteria

25-Fold Greater Inhibition of Gray-Green Penicillium Mold at pH Below 5 Versus Sodium Benzoate

In soy sauce preservation studies conducted at pH <5, sodium dehydroacetate demonstrated a 2-fold greater inhibitory effect against yeast (Saccharomyces) and a 25-fold greater inhibitory effect against gray-green Penicillium mold compared to sodium benzoate at equivalent concentrations [1]. The effective usage level was 0.04%–0.08% [1]. At pH 3.5 specifically, sodium dehydroacetate's inhibition of yeast was 3-fold greater than sodium benzoate, and its inhibition of Aspergillus niger was 25-fold greater [2].

Mold inhibition Penicillium Low pH food systems Soy sauce Antifungal potency

Thermal Stability: No Activity Loss After 2 Hours at 120°C, Enabling Use in Thermally Processed Products Where Sodium Benzoate and Potassium Sorbate Degrade

Aqueous solutions of sodium dehydroacetate monohydrate remain stable when heated at 120°C for 2 hours, retaining full antimicrobial activity and maintaining a neutral to slightly alkaline pH [1]. In contrast, sodium benzoate sublimes at approximately 100°C in acidic environments and can be lost via steam volatilization during thermal processing, while potassium sorbate is susceptible to thermal degradation and may discolor [1]. At 115°C for 20 minutes, sodium dehydroacetate retains its full preservative efficacy, whereas sodium benzoate is partially lost through sublimation and sorbic acid/potassium sorbate may require cooling before addition to heated products [1].

Thermal stability Baking Retort processing Preservative degradation Heat resistance

Monohydrate Crystal Form Confers Superior Physical Stability Versus the Anhydrate During Storage and Formulation

Slurry transformation experiments across varying water/methanol compositions and temperatures demonstrated that sodium dehydroacetate monohydrate is the more stable crystal form under high water activity conditions compared to the anhydrate [1]. The anhydrate form was obtained only with low water content, whereas the monohydrate predominated and remained phase-stable when water content was high [1]. Powder X-ray diffraction (PXRD) and thermal gravimetric analysis (TGA) confirmed the distinct crystal identity of the monohydrate, and solubility measurements showed that the monohydrate and anhydrate exhibit different solubility profiles as a function of solvent composition and temperature [1]. Procurement of the monohydrate form ensures batch-to-batch consistency in solubility, dissolution rate, and preservative performance that may vary if an undefined or mixed hydrate/anhydrate material is sourced [1].

Crystal form stability Monohydrate vs anhydrate Solubility consistency Water content Formulation reproducibility

Sodium Dehydroacetate Monohydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement Decisions


High-Temperature Processed Bakery and Retorted Food Products

The demonstrated thermal stability of sodium dehydroacetate monohydrate at 120°C for 2 hours without activity loss [1] makes it uniquely suitable among organic acid salt preservatives for baked breads, pastries, and retorted foods. Unlike sodium benzoate, which sublimes and is lost via steam during baking, or potassium sorbate, which may degrade, sodium dehydroacetate monohydrate can be incorporated into dough or batter pre-baking and remains fully functional post-processing. The critical growth concentration advantage against S. aureus in cake (1 mg/mL vs 4 mg/mL for potassium sorbate) [2] further supports its selection for bakery preservation where staphylococcal contamination is a concern.

Near-Neutral and Slightly Alkaline Food and Beverage Systems Where Traditional Acid-Dependent Preservatives Fail

Sodium benzoate (pKa 4.2) and potassium sorbate (pKa 4.76) lose antimicrobial efficacy above pH 5.4 because insufficient undissociated acid remains to penetrate microbial membranes. Sodium dehydroacetate monohydrate, with a pKa of approximately 5.36, retains meaningful antimicrobial activity into near-neutral pH ranges [1]. This pH-range advantage is directly evidenced by the soy sauce preservation study where sodium dehydroacetate outperformed sodium benzoate by 2-fold (yeast) to 25-fold (mold) even under low-acid conditions [2]. Products with pH between 5.0 and 7.0 — including certain dairy items, compound seasonings, and neutral-pH beverages — represent high-value application scenarios where sodium dehydroacetate monohydrate provides preservation where traditional acid-type preservatives simply cannot.

Cosmetic and Personal Care Preservative Systems Requiring Paraben-Free, Formaldehyde-Free Solutions

In cosmetic formulations, sodium dehydroacetate monohydrate is permitted in the EU at up to 0.6% (as acid) under Annex V of the EU Cosmetics Regulation, with the restriction that it not be used in aerosol dispensers (sprays) [1]. The CIR Expert Panel reaffirmed in 2024 that sodium dehydroacetate and dehydroacetic acid are safe as used in current cosmetic practice and concentration ranges [1]. The compound's high water solubility (~33 g/100 mL) simplifies incorporation into aqueous creams, lotions, and shower gels without requiring co-solvents. Its broad-spectrum efficacy at low concentrations and compatibility with Ecocert-certified formulations positions it for procurement by brands pursuing 'clean-label' preservative strategies.

Post-Harvest Fungal Control on Fruits and Vegetables

The 4-fold lower MIC of sodium dehydroacetate against Aspergillus flavus (16 mg/mL vs 64 mg/mL for sodium benzoate) [1] and the demonstrated in vivo dose-dependent inhibition of Geotrichum citri-aurantii mycelial growth on Satsuma mandarins (MIC and MFC both 0.80 g/L) [2] support its application as a post-harvest fungicide. The compound's water solubility enables dip, spray, or coating incorporation for citrus fruits, strawberries, and squash, where mold spoilage during storage and transport represents significant economic loss. The U.S. FDA permits its use as a preservative for cut or peeled squash at up to 65 ppm expressed as dehydroacetic acid under 21 CFR 172.130, providing a regulatory pathway for specific U.S. post-harvest applications.

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